N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a pyridine moiety, and a cyclopropane carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via reactions involving α-bromoketones and 2-aminopyridine.
Formation of the Cyclopropane Carboxamide Group: This step involves the reaction of cyclopropanecarboxylic acid derivatives with amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Piperidine Derivatives: Compounds with piperidine rings are widely used in pharmaceuticals and have diverse biological activities.
Uniqueness
N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a piperidine ring, pyridine moiety, and cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H21N3O/c19-15(12-6-7-12)17-14-5-3-9-18(11-14)10-13-4-1-2-8-16-13/h1-2,4,8,12,14H,3,5-7,9-11H2,(H,17,19) |
InChI Key |
WEGZCXQOKQPAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NC(=O)C3CC3 |
Origin of Product |
United States |
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